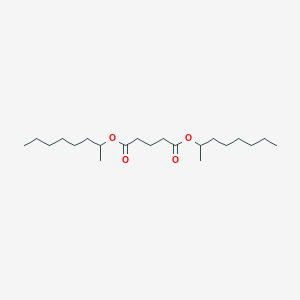
Dioctan-2-yl pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctan-2-yl pentanedioate is an organic compound with the molecular formula C19H36O4This compound is used in various industrial applications, particularly as a plasticizer in polymer compositions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioctan-2-yl pentanedioate can be synthesized through the esterification reaction between pentanedioic acid and 2-octanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The mixture is then heated, and the water by-product is continuously removed to ensure maximum yield of the ester. The final product is purified through distillation or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dioctan-2-yl pentanedioate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into pentanedioic acid and 2-octanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, along with an alcohol.
Major Products
Hydrolysis: Pentanedioic acid and 2-octanol.
Transesterification: A new ester and an alcohol, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Dioctan-2-yl pentanedioate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer compositions to enhance flexibility and durability.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible PVC and other polymeric materials.
Wirkmechanismus
The primary mechanism of action of dioctan-2-yl pentanedioate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This process enhances the material’s mechanical properties, making it more pliable and easier to process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar applications but different chemical structure.
Diisononyl phthalate: Used as a plasticizer with a higher molecular weight and different performance characteristics.
Dioctyl adipate: Similar in function but derived from adipic acid instead of pentanedioic acid.
Uniqueness
Dioctan-2-yl pentanedioate is unique due to its specific ester structure, which provides a balance of flexibility and durability in polymer compositions. Its use of 2-octanol as an alcohol component also distinguishes it from other plasticizers, offering different performance characteristics in various applications .
Eigenschaften
CAS-Nummer |
71172-34-4 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
dioctan-2-yl pentanedioate |
InChI |
InChI=1S/C21H40O4/c1-5-7-9-11-14-18(3)24-20(22)16-13-17-21(23)25-19(4)15-12-10-8-6-2/h18-19H,5-17H2,1-4H3 |
InChI-Schlüssel |
NLRRFBDZLUBGSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)CCCC(=O)OC(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
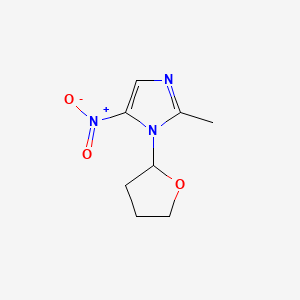
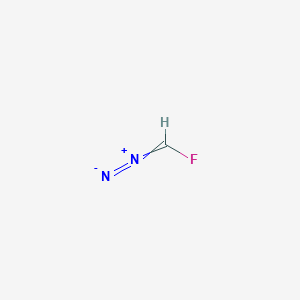
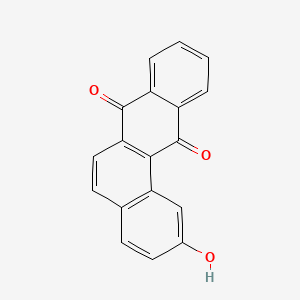
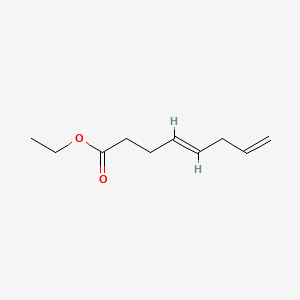
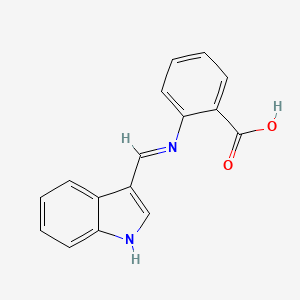
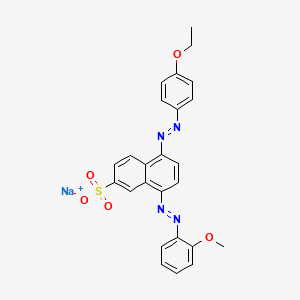
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
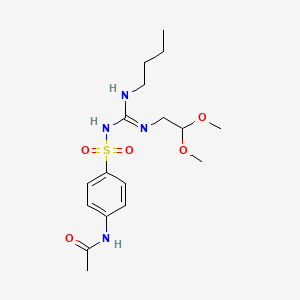
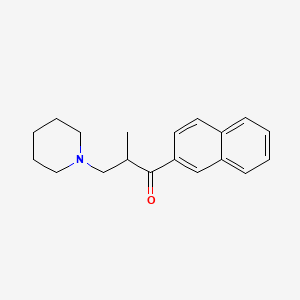
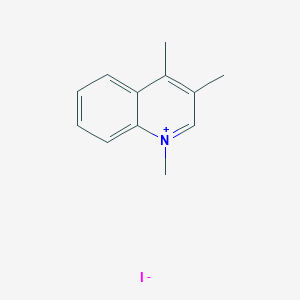
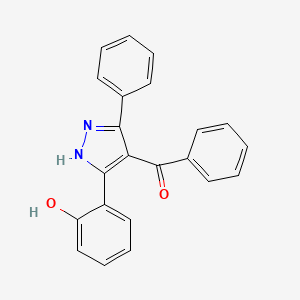
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
